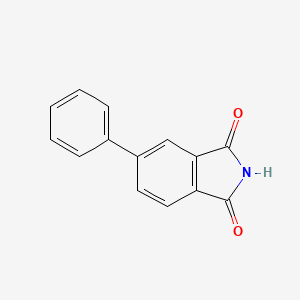![molecular formula C19H17N5O2 B10879995 N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a vinyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which N1-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The triazine ring and vinyl group play crucial roles in binding to target molecules, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-hydroxyphenyl)-: This compound shares the acetamide and hydroxyphenyl groups but lacks the triazine ring and vinyl group.
Triazine derivatives: Compounds with similar triazine rings but different substituents can exhibit varying reactivity and applications.
Uniqueness
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H17N5O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-[4-[(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O2/c1-12(25)21-14-9-6-13(7-10-14)8-11-17-22-18(24-19(20)23-17)15-4-2-3-5-16(15)26/h2-11,26H,1H3,(H,21,25)(H2,20,22,23,24)/b11-8+ |
Clé InChI |
UVXJERYWMOQWIJ-DHZHZOJOSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)
![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)

![2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
